2-amino-5-chloro-N-(2-hydroxyethyl)benzamide
Description
2-Amino-5-chloro-N-(2-hydroxyethyl)benzamide (molecular formula: C₉H₁₁ClN₂O₂) is a benzamide derivative characterized by an amino group at position 2, a chlorine atom at position 5 on the benzene ring, and a hydroxyethylamide substituent at the benzamide nitrogen. Its structure is defined by the SMILES notation C1=CC(=C(C=C1Cl)C(=O)NCCO)N and InChIKey SFFQXSXXIMVJCX-UHFFFAOYSA-N .
Properties
CAS No. |
6725-11-7 |
|---|---|
Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-amino-5-chloro-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H11ClN2O2/c10-6-1-2-8(11)7(5-6)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14) |
InChI Key |
SFFQXSXXIMVJCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCCO)N |
Origin of Product |
United States |
Preparation Methods
Amide Formation via Nucleophilic Acyl Substitution
The foundational step involves coupling 2-nitrobenzoic acid derivatives with 2-aminoethanol (ethanolamine). In a protocol analogous to CN101492387B, methyl 2-nitrobenzoate reacts with ethanolamine in a lower alcohol (e.g., methanol) at 60–70°C. The nitro group remains intact during this step, yielding N-(2-hydroxyethyl)-2-nitrobenzamide. Critical parameters include:
Nitro Reduction to Amino Group
Reduction of the nitro moiety employs iron powder in acidic aqueous conditions (e.g., dilute HCl). This method avoids high-pressure hydrogenation, enhancing operational safety. Key considerations:
Regioselective Chlorination
Introducing chlorine at the 5-position demands precise control. Sulfonyl chloride (SO₂Cl₂) in acetonitrile at 55–60°C facilitates electrophilic aromatic substitution. The amino group at position 2 directs chlorination to the meta position (C5), as observed in structurally related systems. Yield optimization strategies include:
One-Pot Sequential Functionalization
Benzoxazine-Dione Intermediate Formation
Adapting the method from SIOC Journals, 2-amino-3-methylbenzoic acid reacts with bis(trichloromethyl) carbonate (BTC) to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. For the target compound, replacing the starting material with 2-aminobenzoic acid generates the unsubstituted benzoxazine-dione scaffold.
Aminolysis with Ethanolamine
The benzoxazine-dione undergoes ring-opening with ethanolamine in aqueous conditions, producing 2-amino-N-(2-hydroxyethyl)benzamide. This step benefits from:
Late-Stage Halogenation
N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–5°C selectively introduces chlorine at position 5. The electron-donating amino group activates the ring, while the amide’s steric bulk favors para-chlorination relative to the amino group.
Comparative Analysis of Chlorination Methods
Critical Challenges and Optimization Opportunities
Competing Reaction Pathways
-
Di-chlorination : Excess SO₂Cl₂ or prolonged reaction times lead to C3/C5 di-substitution. Kinetic studies suggest maintaining substrate-to-reagent ratios below 1:1.3 mitigates this.
-
Oxidation of Amino Group : Strong oxidants (e.g., Cl₂ gas) may convert –NH₂ to –NO₂. Using milder chlorinating agents (NCS) preserves functionality.
Solvent Effects on Regioselectivity
Polar aprotic solvents (DMF, acetonitrile) enhance chlorination at electron-rich positions. Contrastingly, nonpolar solvents (toluene) favor ortho substitution. Computational studies using density functional theory (DFT) indicate acetonitrile’s high dielectric constant stabilizes transition states leading to C5 chlorination.
Scalability and Industrial Feasibility
The iron-mediated reduction and SO₂Cl₂ chlorination route demonstrates superior scalability:
Chemical Reactions Analysis
Types of Reactions
2-amino-5-chloro-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often carried out in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemical Synthesis
The synthesis of 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide typically involves several chemical reactions that enhance its yield and purity. Various methods have been documented, focusing on optimizing conditions to achieve high yields while minimizing byproducts. For instance, recent advancements in synthetic methodologies have improved the efficiency of producing this compound, making it more accessible for research and industrial applications .
Antibacterial and Antifungal Properties
Research has indicated that derivatives of this compound exhibit notable antibacterial and antifungal activities. In vitro studies have shown that certain modifications to the compound can enhance its efficacy against various pathogens, including strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some derivatives suggest strong potential for therapeutic applications in treating infections .
Anticancer Potential
There is growing interest in the anticancer properties of compounds related to this compound. Studies have demonstrated that certain analogs can induce apoptosis in cancer cells, suggesting a mechanism that could be harnessed for cancer therapy. The structure-activity relationship (SAR) studies are crucial for identifying which modifications lead to enhanced anticancer activity .
Drug Development
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential use in developing drugs for conditions such as urinary incontinence and as anticholinergics, antidepressants, and antispasmodics. The versatility of this compound makes it a valuable building block in medicinal chemistry .
Veterinary Medicine
Additionally, there is potential for its application in veterinary medicine, particularly as an ingredient in formulations aimed at treating animal diseases. Its efficacy against certain bacterial infections could translate into effective treatments for livestock and pets .
Dyes and Pigments
The compound is also utilized in the dye industry, acting as a precursor for synthesizing various dyes and pigments. Its chemical structure allows it to participate in reactions that yield vibrant colors used in textiles and other materials .
Agrochemicals
In agrochemical formulations, derivatives of this compound show promise as insecticides and acaricides. Research into its effectiveness against pests can lead to the development of safer agricultural products that minimize environmental impact while maximizing crop protection .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
2-Amino-5-chloro-N-(3-phenylpropyl)benzamide (A34)
- Substituent : 3-Phenylpropyl group.
- Synthesis: Coupling of 2-amino-5-chlorobenzoic acid with 3-phenylpropylamine .
- Key Differences : The bulky aromatic substituent increases lipophilicity, likely reducing water solubility compared to the hydroxyethyl group in the target compound.
2-Amino-5-chloro-N-(4-methoxybenzyl)benzamide (7d)
- Substituent : 4-Methoxybenzyl group.
- Properties : Melting point = 142–144°C; NMR data shows distinct aromatic proton shifts (δ 7.23 ppm for methoxybenzyl protons) .
- Key Differences : The electron-donating methoxy group may alter electronic distribution on the benzene ring, affecting reactivity in further derivatization.
2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide
Physicochemical Properties
Key Observations :
Spectral Data and Electronic Effects
- ¹H NMR Shifts: Target Compound: Not directly reported, but analogs show characteristic shifts. For example, the hydroxyethyl group in related compounds (e.g., N-(2-hydroxyethyl) benzamides) exhibits protons near δ 3.4–3.7 ppm (methylene groups) and δ 4.8–5.0 ppm (hydroxyl) . 7d: Aromatic protons at δ 7.16–7.58 ppm and methoxy protons at δ 3.72 ppm . 3i/3j: Downfield shifts for amide protons (δ 9.4 ppm) due to hydrogen bonding .
¹³C NMR :
Electronic Effects :
- Electron-withdrawing groups (e.g., chlorine) deactivate the benzene ring, directing electrophilic substitution to specific positions.
- Hydroxyethyl and methoxy groups donate electrons via resonance or induction, altering reactivity in subsequent reactions.
Challenges :
- Hydroxyethyl groups may require protection during synthesis to prevent side reactions, increasing step complexity compared to alkyl/aryl analogs.
Biological Activity
2-Amino-5-chloro-N-(2-hydroxyethyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C9H10ClN2O2
- Molecular Weight : 216.64 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-nitroaniline with ethylene oxide and subsequent reduction of the nitro group to an amine. The reaction can be summarized as follows:
- Nitration : 5-Chloroaniline is nitrated to form 5-chloro-2-nitroaniline.
- Reduction : The nitro group is reduced to an amino group using catalytic hydrogenation or chemical reducing agents.
- Alkylation : The resulting amine is then reacted with ethylene oxide to introduce the hydroxyethyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes linked to neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer’s disease.
- Antioxidant Properties : The hydroxyethyl group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
In Vitro Studies
Recent studies have evaluated the inhibitory effects of this compound on various enzymes:
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Butyrylcholinesterase (BchE) | 4.5 | |
| Acetylcholinesterase (AChE) | 3.0 | |
| Cyclooxygenase (COX) | 6.7 |
These results indicate that the compound possesses significant inhibitory activity against cholinesterases, which are critical in neurotransmission.
Alzheimer's Disease Research
A study published in Molecular Pharmacology examined the effects of this compound on cognitive decline in murine models of Alzheimer’s disease. The compound was administered at varying doses, and cognitive performance was assessed using maze tests.
- Findings : Mice treated with the compound showed a marked improvement in memory retention compared to control groups, correlating with reduced levels of amyloid-beta plaques in the brain.
Antioxidant Activity
In a separate study focusing on oxidative stress, the compound demonstrated a capacity to reduce reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative agents.
This reduction suggests potential use as a neuroprotective agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves sequential reactions:
- Reduction : Catalytic hydrogenation (H₂, Pd/C) to reduce nitro precursors to amino groups (e.g., converting nitrobenzamide intermediates) .
- Condensation : Coupling 2-amino-5-chlorobenzoic acid with 2-hydroxyethylamine using carbodiimide-based activating agents (e.g., DIC or HOBt) under anhydrous conditions .
- Optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature (room temp to 80°C), and stoichiometric ratios (1:1.2 amine:acid) can enhance yields to >85%. Monitor progress via TLC or LCMS .
Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., aromatic protons at δ 6.5–7.5 ppm, hydroxyethyl -OH at δ 2.5–3.5 ppm) .
- LCMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z ~228.6) and purity (>95%) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (using SHELXL for refinement) .
Advanced Research Questions
Q. How can SHELX software be utilized in the crystallographic refinement of this compound, and what challenges arise during data processing?
- Methodological Answer :
- Structure Solution : Use SHELXD for phase determination from high-resolution (<1.5 Å) data. SHELXL refines anisotropic displacement parameters and validates geometry via R-factors (<5%) .
- Challenges : Twinned data or weak diffraction (common with flexible hydroxyethyl groups) require iterative refinement and TLS parameterization. Use the SQUEEZE algorithm to model disordered solvent .
Q. What strategies are employed to analyze structure-activity relationships (SAR) when modifying the hydroxyethyl group in this compound?
- Methodological Answer :
- Substituent Variation : Replace hydroxyethyl with methyl, phenyl, or thiadiazole groups to assess steric/electronic effects on bioactivity .
- Biological Assays : Test derivatives against target enzymes (e.g., influenza neuraminidase) using fluorescence-based inhibition assays. Correlate IC₅₀ values with substituent hydrophobicity (ClogP) .
Q. How do researchers evaluate the compound's inhibitory effects on specific enzymatic targets, and what in vitro assays are recommended?
- Methodological Answer :
- Enzyme Inhibition : Use kinetic assays (e.g., fluorogenic substrates for proteases) with 0.1–100 µM compound concentrations. Calculate Kᵢ via Lineweaver-Burk plots .
- Controls : Include DMSO (vehicle) and known inhibitors (e.g., oseltamivir for viral targets). Validate results with dose-response curves (3 replicates) .
Q. What computational approaches are used to model the interaction between this compound and its molecular targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses in target active sites (e.g., GroEL/ES chaperonins). Prioritize poses with lowest ∆G (<-8 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability. Analyze hydrogen bonds (e.g., between amide carbonyl and Arg residues) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data between in vitro and crystallographic studies for this compound?
- Methodological Answer :
- Validate Assay Conditions : Ensure pH, ionic strength, and co-solvents (e.g., DMSO ≤1%) match physiological conditions. Re-test under crystallography buffer .
- Ligand Flexibility : If crystallography shows multiple conformations, use ITC to measure binding entropy/enthalpy and reconcile with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
